N,N'-Diphenylbenzamidine

Description

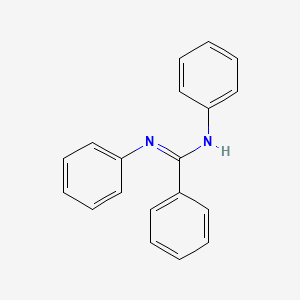

Structure

3D Structure

Properties

IUPAC Name |

N,N'-diphenylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYWPCUIMGLRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180254 | |

| Record name | N,N'-Diphenylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2556-46-9 | |

| Record name | N,N′-Diphenylbenzamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2556-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diphenylbenzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2556-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Diphenylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylbenzamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N,n Diphenylbenzamidine and Its Derivatives

Mechanistic Investigations of N,N'-Diphenylbenzamidine Formation Pathways

The formation of this compound can be achieved through several synthetic routes, with the reaction of benzanilide (B160483) and aniline (B41778) being a notable pathway. Mechanistic studies indicate that this transformation is not a simple condensation. One proposed pathway involves the in-situ formation of an N-substituted imido chloride from an acylamine like benzanilide. This intermediate is generated by the action of reagents such as phosphorus pentachloride, phosphorus oxychloride, or phosphorus trichloride. Current time information in Bangalore, IN. The highly reactive imido chloride then readily interacts with an amine, such as aniline, to form the final amidine structure.

Another investigated pathway involves the reaction of benzanilide and aniline in the presence of polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). In this case, it was demonstrated that heating benzanilide alone with PPSE can lead to the formation of this compound, suggesting a self-condensation or dimerization-type mechanism. organic-chemistry.org However, when aniline is present, it reacts with the activated benzanilide intermediate to yield this compound, achieving a high yield of 90%. organic-chemistry.org This confirms that the reaction between the activated amide (benzanilide) and the amine (aniline) is a key pathway. organic-chemistry.org The synthesis generally proceeds via intermediates such as imidates, imidohalides, or the direct reaction of nitriles with amines at high temperatures. Current time information in Bangalore, IN.organic-chemistry.org

Exploration of Novel Synthetic Routes for this compound

Research into the synthesis of this compound has led to the development of several novel and optimized routes, moving beyond traditional methods.

Optimized Conditions for Amidination Reactions

The classical synthesis involving the reaction of benzanilide with phosphorus pentachloride followed by aniline has been optimized for higher yields and easier handling. The use of pyridine (B92270) as a base is advantageous as it keeps the reaction mixture in a manageable suspension, whereas its absence leads to solidification. Current time information in Bangalore, IN. The choice of solvent for purification is also critical; a study showed that 80% ethanol (B145695) provides the best recovery (73%) for recrystallization compared to other concentrations or methanol. Current time information in Bangalore, IN. Heating the reaction mixture to 160°C for approximately 20 minutes has been identified as an effective condition for driving the reaction to completion. Current time information in Bangalore, IN.

A significant advancement is the use of polyphosphoric acid trimethylsilyl ester (PPSE) as a promoter. This method allows for the direct synthesis of this compound from benzoic acid and aniline. The reaction conditions determine the product selectivity; at 100°C in the presence of pyridine, benzanilide is the main product, but at a higher temperature of 160°C, this compound is formed almost exclusively. organic-chemistry.org This offers a convenient one-pot synthesis from readily available precursors.

| Method | Reagents | Temperature | Solvent | Yield | Reference |

| Imido Chloride | Benzanilide, PCl₅, Aniline | 160°C | None (neat) | 73-80% | Current time information in Bangalore, IN. |

| PPSE Promoter | Benzoic Acid, Aniline, PPSE | 160°C | Sulfolane | High | organic-chemistry.org |

| Amide + Amine | Benzanilide, Aniline, PPSE | 160°C | Sulfolane | 90% | organic-chemistry.org |

Green Chemistry Approaches in Amidine Synthesis

While specific green chemistry protocols for this compound are not extensively detailed, general principles for amidine synthesis are highly applicable. These approaches aim to reduce the environmental impact by avoiding hazardous reagents and solvents. imist.masemanticscholar.org

One key strategy is the replacement of hazardous reagents like phosphorus pentachloride orgsyn.org with safer alternatives. For instance, methods utilizing potassium formate (B1220265) for the reduction of amidoximes represent a more environmentally friendly route to the amidine core. organic-chemistry.org The use of sustainable solvents, such as 2-MeTHF or CPME, in organolithium-mediated amidine synthesis has been explored, offering a greener alternative to traditional ethereal solvents. rsc.org

Solvent-free synthesis is another cornerstone of green chemistry. jocpr.com Techniques like grinding reactants together in a mortar and pestle or using ball milling can facilitate reactions in the solid state, eliminating the need for solvents entirely and often simplifying product isolation. rsc.orgias.ac.in Catalyst-free methods, such as the direct reaction of sulfonyl azides with amines at reflux, also contribute to a greener profile by avoiding transition metal catalysts. nih.gov These principles provide a framework for developing more sustainable syntheses of this compound.

Asymmetric Synthesis of Chiral this compound Analogues

This compound itself is an achiral molecule. However, the synthesis of chiral analogues is a significant area of interest for applications in asymmetric catalysis, where chiral amidines can act as powerful ligands or organocatalysts. acs.orgwustl.edu The development of asymmetric methods to access enantioenriched α-branched amidines is a key objective. acs.org

General strategies for synthesizing chiral amidines can be adapted to produce chiral analogues of this compound. These approaches include:

Use of Chiral Starting Materials: Employing a chiral aniline derivative in the synthesis would introduce a stereocenter, leading to a chiral N,N'-diarylbenzamidine analogue.

Chiral Auxiliaries: The use of chiral auxiliaries, such as tert-butylsulfinamide, can direct the diastereoselective α-alkylation of amidines. acs.org

Asymmetric Catalysis: A modular approach using relay catalysis with iridium and copper has been developed for the synthesis of enantioenriched α-chiral homoallylic amidines. acs.org Similarly, chiral phosphoric acids and other organocatalysts have been used to catalyze the enantioselective formation of various chiral compounds, including those with N-N axial chirality, a concept that could be extended to complex amidine structures. rsc.orgnih.gov

While direct asymmetric synthesis of a chiral this compound analogue has not been specifically reported, these established methodologies for other amidines provide a clear blueprint for future research in this area. acs.orgresearchgate.netnih.gov

Derivatization Strategies for Functionalized N,N'-Diphenylbenzamidines

The core structure of this compound can be modified to introduce new functional groups, thereby tuning its electronic and steric properties for various applications, such as in the formation of bimetallic complexes. acs.org

Synthesis of N-Hydroxy-N,N'-Diphenylbenzamidine Derivatives

A particularly important class of derivatives is the N-hydroxy-N,N'-diphenylbenzamidines. The parent compound, N-hydroxy-N,N'-diphenylbenzamidine (HDPBA), is a well-known analytical reagent used in the spectrophotometric determination of various metal ions. grafiati.comgdcbhanupratappur.comzenodo.org

The synthesis of HDPBA is a multi-step process that requires the initial preparation of two key intermediates: N-phenylbenzimidoyl chloride and N-phenylhydroxylamine. aau.edu.et The N-phenylbenzimidoyl chloride is typically synthesized from benzanilide, and the N-phenylhydroxylamine is prepared separately. The subsequent condensation of these two intermediates yields the final N-hydroxy-N,N'-diphenylbenzamidine product. aau.edu.et This synthetic strategy allows for the creation of a range of substituted N-hydroxy-N,N'-diarylbenzamidine derivatives by using appropriately functionalized starting materials.

Introduction of Bulky Substituents for Ligand Design

The strategic introduction of bulky substituents onto the N-aryl groups of this compound and related formamidine (B1211174) frameworks is a critical aspect of modern ligand design. These sterically demanding groups play a crucial role in modulating the electronic and steric properties of the resulting ligands, which in turn influences the stability, structure, and catalytic activity of their metal complexes. The size and positioning of these substituents can create a specific coordination environment around a metal center, enhancing selectivity in catalytic reactions and stabilizing reactive species. organic-chemistry.orgmdpi.com

The rationale behind incorporating bulky groups, such as tert-butyl, isopropyl, or mesityl (2,4,6-trimethylphenyl), is often to control the coordination number and geometry of the metal complex. By increasing steric hindrance, these substituents can prevent the coordination of additional ligands, leading to coordinatively unsaturated metal centers that are often more catalytically active. mdpi.com Furthermore, the steric bulk can create a chiral pocket around the metal's active site, which is essential for enantioselective catalysis. mdpi.com However, excessive bulk can also be detrimental, sometimes leading to a drastic decrease in reaction yield and stereoselectivity by impeding substrate access to the catalytic center. mdpi.com

Bulky N,N'-diarylformamidines are also valuable precursors for the synthesis of N-heterocyclic carbenes (NHCs). scirp.org NHCs are a significant class of ligands in organometallic chemistry, prized for their strong σ-donating properties and their ability to form robust bonds with metal centers. The steric profile of the NHC is directly inherited from the bulky substituents on the parent formamidine, allowing for fine-tuning of the catalyst's performance. csic.es For instance, ligands with varied steric hindrance, such as those derived from N-methyl versus N-isopropyl substituents, can lead to different outcomes in ligand exchange reactions and the ultimate stability and solubility of metal nanoparticles stabilized by these NHCs. csic.es

Research into MOP-type (2-diphenylphosphino-1,1'-binaphthyl) ligands has also underscored the importance of steric parameters. Studies have shown that the steric bulk of substituents on the phosphorus atom is a determining factor for catalytic activity in C-N bond-forming reactions. organic-chemistry.org For example, a ligand with di-tert-butylphosphino groups was found to be most effective for the amination of aryl halides with primary amines, while a dicyclohexylphosphino-substituted ligand performed better with secondary amines, highlighting the nuanced role of steric bulk in ligand performance. organic-chemistry.org

Preparation of N,N'-Diarylformamidines and Related Analogues

A variety of synthetic methodologies have been developed for the preparation of N,N'-diarylformamidines, ranging from classical methods to more recent, milder, and more efficient catalytic procedures.

One of the most efficient and environmentally friendly modern methods involves the iron(III) chloride (FeCl₃) catalyzed reaction of primary aryl amines with triethyl orthoformate. scirp.orgscirp.org This procedure is typically carried out at ambient temperature and provides good to excellent yields of the desired N,N'-diarylformamidines. scirp.orgoalib.comresearchgate.net The reaction is advantageous as it avoids the use of hazardous and expensive reagents and generally requires short reaction times. scirp.org

A plausible mechanism for the FeCl₃-catalyzed reaction involves the initial coordination of the orthoformate to the Lewis acidic iron center, followed by nucleophilic attack by the arylamine to eliminate ethanol. A second amine molecule then attacks the intermediate, leading to the formation of the formamidine product after another elimination step and regeneration of the catalyst.

The scope of this FeCl₃-catalyzed method is demonstrated in the table below, showcasing its applicability to a range of substituted anilines.

| Entry | Amine | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | N,N'-Diphenylformamidine | 3 | 87 |

| 2 | 4-Methylaniline | N,N'-Di(p-tolyl)formamidine | 3 | 82 |

| 3 | 4-Methoxyaniline | N,N'-Bis(4-methoxyphenyl)formamidine | 3 | 76 |

| 4 | 4-Chloroaniline | N,N'-Bis(4-chlorophenyl)formamidine | 3 | 79 |

| 5 | 2-Methylaniline | N,N'-Di(o-tolyl)formamidine | 3 | 88 |

| 6 | 2,6-Dimethylaniline | N,N'-Bis(2,6-dimethylphenyl)formamidine | 3 | 89 |

| 7 | 2,6-Diethylaniline | N,N'-Bis(2,6-diethylphenyl)formamidine | 3 | 88 |

| 8 | 2,6-Diisopropylaniline | N,N'-Bis(2,6-diisopropylphenyl)formamidine | 3 | 91 |

Table 1: Synthesis of N,N'-Diarylformamidines using FeCl₃ catalyst. researchgate.net

Another established method involves heating a mixture of a primary aromatic amine, its corresponding hydrochloride salt, and anhydrous sodium formate. rsc.org This simple procedure is typically complete within 15 minutes of reflux. The reaction mixture is then acidified to precipitate the N,N'-diarylformamidine hydrochloride, which can be isolated and purified. rsc.org

More recently, a metal-free approach for synthesizing bulky N,N'-diarylformamidines has been developed, which involves the reduction of symmetrical or unsymmetrical N,N'-diarylcarbodiimides with sodium borohydride. rsc.org This method provides an alternative route that avoids the high temperatures often required in methods using triethylorthoformate with acid catalysts. rsc.org

Furthermore, symmetrical and unsymmetrical amidines can be synthesized from the reaction of carboxylic acids and amines or amides and amines, respectively, using polyphosphoric acid trimethylsilyl ester (PPSE) as a promoter. oup.com For example, heating benzoic acid and aniline with PPSE at 160°C yields this compound. The reaction of a pre-formed amide like benzanilide with an amine in the presence of PPSE also affords the corresponding unsymmetrical amidine in good yield. oup.com

The classical synthesis of N,N'-disubstituted amidines, including this compound, often involves the reaction of an N-substituted imido chloride with an amine. orgsyn.org The imido chloride is typically formed in situ from the corresponding N-substituted amide (e.g., benzanilide) by treatment with reagents like phosphorus pentachloride or phosphorus oxychloride. orgsyn.orgasianpubs.org

Structural and Spectroscopic Elucidation of N,n Diphenylbenzamidine and Its Complexes

High-Resolution X-ray Crystallography of N,N'-Diphenylbenzamidine

High-resolution X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional model of the electron density and, consequently, the atomic arrangement can be generated. wikipedia.orgnih.gov

A study of this compound (referred to as N1,N2-Diphenylbenzenecarboximidamide) using single-crystal X-ray diffraction revealed significant structural details. iucr.org The analysis showed that the molecule crystallizes in the monoclinic space group P21/a. iucr.org The asymmetric unit of the crystal contains two molecules of this compound, which are linked by a single hydrogen bond. iucr.org

A key finding from the crystallographic data is the clear distinction between the carbon-nitrogen bond lengths within the amidine core. The C-N bonds exhibit distinct amine and imine characteristics, with average lengths of 1.360 Å and 1.302 Å, respectively. iucr.org This indicates a localized double bond and single bond character in the solid state. However, upon complexation with a transition metal, these C-N bonds become nearly equivalent, suggesting a high degree of electron delocalization within the N-C-N fragment. iucr.org

The "bite" angle of the N-C-N group is also significantly affected by coordination to a metal center. The change in this angle is dependent on the bonding mode adopted by the ligand. When the amidine ligand bridges two metal atoms, the N-C-N angle changes by an average of 3.9°. iucr.org In contrast, when it acts as a bidentate ligand, chelating to a single metal atom, the angle changes more substantially, by an average of 13.1°. iucr.org This flexibility in the N-C-N angle highlights the adaptability of the this compound ligand in forming various coordination complexes. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C19H16N2 |

| Molecular Weight | 272.4 |

| Crystal System | Monoclinic |

| Space Group | P21/a |

| a (Å) | 31.340(8) |

| b (Å) | 10.259(3) |

| c (Å) | 9.527(3) |

| β (°) | 92.34(3) |

| Volume (ų) | 3060.5(2) |

| Z | 8 |

| Temperature (K) | 298 |

| Average C-N (amine) bond length (Å) | 1.360(8) |

| Average C=N (imine) bond length (Å) | 1.302(7) |

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution and in the solid state. rsc.org One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while two-dimensional (2D) NMR experiments reveal connectivity and spatial relationships between atoms. youtube.com

For this compound and its derivatives, ¹H and ¹³C NMR spectroscopy are routinely used for structural characterization. umich.edursc.org For example, in the synthesis of N-benzoyl-N,N'-diphenyl-benzamidine, the ¹H and ¹³C NMR data are summarized to confirm the structure of the product. umich.edu

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide more detailed structural information. youtube.com COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs. youtube.com HMBC reveals longer-range (2- and 3-bond) proton-carbon couplings, which is crucial for piecing together the molecular skeleton. youtube.com The relative intensities of HMBC cross-peaks can also provide structural clues; for instance, in aromatic systems, 3-bond couplings are often stronger than 2-bond couplings. youtube.com

In the study of dipalladium complexes with this compound ligands, variable-temperature ¹H NMR was used to study dynamic processes. electronicsandbooks.com The coalescence of NMR signals at different temperatures indicated a rapid metal exchange between the two nitrogen atoms of the ligand, a process described as a 1,3-haptotropic shift. electronicsandbooks.com

Solid-state NMR can provide information about the structure and dynamics of this compound in its crystalline form, complementing the data obtained from X-ray crystallography.

| NMR Technique | Information Obtained | Reference |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment and number of different types of protons. | umich.edursc.org |

| ¹³C NMR | Provides information on the chemical environment and number of different types of carbon atoms. | umich.edursc.org |

| COSY | Identifies coupled protons (protons on adjacent carbons). | youtube.com |

| HSQC/HMQC | Correlates protons with the carbons they are directly attached to. | youtube.com |

| HMBC | Shows correlations between protons and carbons that are two or three bonds away, helping to establish the carbon skeleton. | youtube.com |

| Variable-Temperature NMR | Studies dynamic processes such as conformational changes or chemical exchange. | electronicsandbooks.com |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. libretexts.org When a molecule is ionized in a mass spectrometer, it forms a molecular ion which can then break down into smaller, charged fragments. libretexts.org The pattern of these fragments is often unique to the molecule and can provide valuable structural information. libretexts.org

For this compound, the molecular ion peak would confirm its molecular weight of 272.34 g/mol . apolloscientific.co.uk The fragmentation of the molecular ion is influenced by the presence of functional groups. idc-online.com In molecules containing heteroatoms with non-bonding electrons, such as the nitrogen atoms in this compound, fragmentation is often directed by the localization of the radical cation on the heteroatom. idc-online.com

A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this could involve the cleavage of the bonds connecting the phenyl rings to the nitrogen atoms or the bond between the central carbon and the phenyl ring.

The fragmentation pattern of a related compound, benzanilide (B160483) (N-phenylbenzamide), shows characteristic peaks that can be used for its identification. nist.gov Similarly, the fragmentation of N,N'-diphenylguanidine, which shares structural similarities with this compound, has been studied to provide a high-quality mass spectral database. mzcloud.org

In the context of complex molecules, such as siderophores, fragmentation data can be used to identify characteristic substructures. ncsu.edu This approach could be applied to metal complexes of this compound to understand how the ligand fragments when coordinated to a metal ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. bath.ac.uk This technique is particularly useful for studying compounds with conjugated π-systems and for monitoring the formation of metal complexes. acs.orgbath.ac.uk

This compound, with its multiple phenyl rings, exhibits strong UV absorption due to π-π* electronic transitions within the aromatic systems. tandfonline.com The UV-Vis spectrum of this compound has been utilized in the synthesis of silver nanoparticles, where it was used to monitor the reaction progress and characterize the optical properties of the resulting colloids. tandfonline.com

The formation of metal complexes with this compound can be readily followed by UV-Vis spectroscopy. researchgate.net For example, the complexation of N¹-hydroxy-N¹,N²-diphenylbenzamidine (a derivative) with Zn(II) ions results in a bathochromic shift (a shift to longer wavelength) of the n-π* transition of the C=N group. researchgate.net This shift indicates the coordination of the nitrogen atom to the metal center.

In a study of dipalladium complexes with this compound, the UV-visible spectrum of a complex showed two absorption peaks at 378 nm and 496 nm. electronicsandbooks.com These absorptions are characteristic of the electronic structure of the dimeric palladium complex.

Coordination Chemistry and Metal Complexation of N,n Diphenylbenzamidine

Ligand Design Principles for N,N'-Diphenylbenzamidinate Systems

The design of ligands for specific applications in coordination chemistry is guided by principles that aim to control the electronic and steric environment of the metal center. In N,N'-diphenylbenzamidinate systems, several key factors influence the coordination behavior and the properties of the resulting metal complexes. The rigid backbone of the benzamidine (B55565) core, combined with the bulky phenyl groups on the nitrogen atoms, imposes significant steric constraints that often dictate the geometry and nuclearity of the complexes.

A fundamental design principle is the nature of the donor atoms. The two nitrogen atoms of the amidinate moiety provide a versatile coordination pocket that can adapt to the electronic preferences of different metal ions. The bite angle of the chelating amidinate ligand is also a critical parameter that influences the stability and structure of the resulting metallacycle.

Furthermore, the electronic properties of the ligand can be tuned by introducing substituents on the phenyl rings. Electron-donating or electron-withdrawing groups can modulate the electron density on the nitrogen atoms, thereby influencing the strength of the metal-ligand bond and the redox properties of the metal complex. The interplay between these steric and electronic factors allows for the rational design of N,N'-diphenylbenzamidinate ligands to achieve desired structural and reactive outcomes in their metal complexes.

Synthesis and Characterization of Transition Metal Amidinate Complexes

The N,N'-diphenylbenzamidinate ligand has been successfully employed in the synthesis of a variety of transition metal complexes. The synthetic strategies typically involve the reaction of a metal precursor with the pre-formed lithium salt of the amidine or by in-situ deprotonation of the neutral N,N'-diphenylbenzamidine. The resulting complexes are often characterized by a combination of spectroscopic techniques, including NMR and IR spectroscopy, and single-crystal X-ray diffraction to elucidate their solid-state structures.

Dirhodium(II) complexes featuring bridging N,N'-diphenylbenzamidinate ligands have been synthesized and characterized. These "paddlewheel" complexes, with the general formula [Rh₂(μ-dpb)₄] (where dpb is the N,N'-diphenylbenzamidinate anion), exhibit a metal-metal bond and are of interest for their catalytic and electrochemical properties. The four bridging amidinate ligands span the two rhodium centers, creating a cage-like structure.

The reaction of palladium(II) acetate with lithium N,N'-diphenylbenzamidinate yields a dipalladium complex with the molecular formula Pd₂(dpb)₄. X-ray crystallographic studies have revealed a structure where two palladium(II) ions are bridged by two N,N'-diphenylbenzamidinate ligands, with an additional amidinate ligand chelating to each metal center, resulting in the formula [(dpb)Pd]₂(μ-dpb)₂.

Interestingly, this complex can undergo a structural rearrangement upon heating in methanol to form a tetrabridged complex, Pd₂(μ-dpb)₄. This transformation highlights the flexibility of the coordination of the N,N'-diphenylbenzamidinate ligand. Electrochemical studies on these dipalladium complexes have shown that the arrangement of the ligands significantly affects the oxidation potentials of the palladium centers. The tetrabridged complex exhibits a reversible one-electron oxidation, indicating electronic communication between the two metal ions.

| Complex | Formula | Coordination Mode | Oxidation Potential (V vs SCE) | Reversibility |

|---|---|---|---|---|

| [(dpb)Pd]₂(μ-dpb)₂ | C₇₆H₆₀N₈Pd₂ | 2 Bridging, 2 Chelating | 1.02 | Irreversible |

| Pd₂(μ-dpb)₄ | C₇₆H₆₀N₈Pd₂ | 4 Bridging | 0.65 | Reversible |

Molybdenum complexes incorporating N,N'-diphenylbenzamidinate ligands have been synthesized, showcasing the versatility of this ligand system with early transition metals. While specific studies on the reactivity of N,N'-diphenylbenzamidinate-molybdenum complexes with metal carbonyls are not extensively detailed in the literature, the general reactivity patterns of molybdenum amidinate complexes suggest that they can undergo reactions with carbon monoxide and other small molecules.

In related systems, molybdenum carbonyl complexes have been shown to react with chalcogens to form species that can subsequently react with carbon monoxide. For instance, simple molybdenum carbonyl compounds can react with elemental sulfur to generate carbonyl sulfide (COS). This suggests that a molybdenum center supported by N,N'-diphenylbenzamidinate ligands could potentially mediate transformations of small molecules like CO, although the specific reaction pathways would be influenced by the steric and electronic properties of the amidinate ligand. The bulky nature of the N,N'-diphenylbenzamidinate ligand might sterically hinder the coordination of multiple carbonyl ligands but could also stabilize low-coordinate reactive intermediates.

The coordination chemistry of gold(I) with amidinate ligands is an area of growing interest, with studies often focusing on the formation of multinuclear complexes driven by aurophilic interactions. While specific studies on this compound with gold(I) are limited, related systems with other amidinate ligands provide insight into the expected chemistry.

The synthesis of gold(I) amidinate complexes can lead to the formation of dinuclear, trinuclear, or even higher nuclearity clusters. The nuclearity of these complexes is influenced by the steric bulk of the amidinate ligand and the nature of the gold(I) precursor. For example, the reaction of a gold(I) source with a bulky amidinate ligand might favor the formation of a dinuclear complex where the two gold centers are bridged by the amidinate ligands. In such complexes, short Au-Au distances are often observed, indicative of aurophilic interactions, which are weak relativistic effects that contribute to the stability of the cluster. The study of the nuclearity of these complexes is crucial for understanding their photophysical properties and potential applications in catalysis and materials science.

The coordination chemistry of this compound extends beyond transition metals to include main group elements such as bismuth. The reaction of this compound and its derivatives with bismuth(III) in the presence of iodide has been investigated using photometric methods in chloroform. These studies have shown the formation of bismuth(III) complexes with the amidine ligand.

The molar absorptivity of these complexes has been determined to be in the range of (0.84–1.35) × 10⁴ L mol⁻¹ cm⁻¹. This indicates the formation of stable complexes in solution. The coordination of the amidinate ligand to the bismuth(III) center is expected to involve the two nitrogen atoms, similar to its coordination with transition metals. The presence of iodide in these systems suggests the formation of mixed-ligand complexes. The strong Lewis acidity of the bismuth(III) ion facilitates its coordination to the nitrogen donor atoms of the amidinate ligand.

Indium(III) Iodide Adducts

Specific details regarding the synthesis, structure, and properties of Indium(III) iodide adducts with this compound are not extensively documented in the surveyed scientific literature. However, based on the known coordination chemistry of indium(III) halides and benzamidinate ligands, it is plausible that this compound could react with indium(III) iodide to form adducts. The nature of such complexes would likely depend on the stoichiometry of the reactants and the reaction conditions. Indium(III) complexes exhibit a variety of coordination numbers and geometries, and the this compound ligand could potentially coordinate in a monodentate or bidentate fashion.

Bonding Modes and Ligand Geometrical Changes Upon Metal Coordination

The this compound ligand is known to exhibit flexible coordination behavior, acting as a versatile building block in the construction of metal complexes. The coordination of the amidinate ligand to a metal center induces significant changes in its geometry, particularly in the N-C-N fragment.

Upon deprotonation, the N,N'-diphenylbenzamidinate anion features a delocalized π-electron system across the N-C-N fragment. This three-atom system is isoelectronic with the allyl anion and is often described as a "pseudo-allyl" group. The lone pair of electrons is delocalized over the two nitrogen atoms and the central carbon atom, leading to a planar N-C-N unit with specific bond lengths and angles that are characteristic of this delocalization. This pseudo-allyl character is fundamental to the ligand's ability to coordinate to metal centers in various ways, influencing the electronic structure and reactivity of the resulting complexes.

In the free this compound molecule, the C-N bonds exhibit distinct single and double bond character. X-ray crystallographic studies have shown that the amine C-N bond length is approximately 1.360 Å, while the imine C=N double bond is shorter, with an average length of 1.302 Å iucr.org.

Upon coordination to a metal center, this distinction between the C-N bonds is diminished. In metal complexes of N,N'-diphenylbenzamidinate, the C-N bond lengths become nearly equivalent, indicating a high degree of π-electron delocalization across the N-C-N fragment iucr.org. This equalization of bond lengths is a direct consequence of the formation of the pseudo-allyl system upon deprotonation and coordination. For instance, in various transition metal complexes, the C-N bond lengths in the coordinated N,N'-diphenylbenzamidinate ligand fall in the range of 1.317 Å to 1.350 Å, clearly demonstrating the delocalized nature of the bonding iucr.org.

Table 1: Comparison of C-N Bond Lengths in Free and Coordinated this compound

| Compound/Complex | C-N Bond Length (Å) (Amine) | C-N Bond Length (Å) (Imine) | C-N Bond Lengths (Å) (Coordinated) | Reference |

| This compound (Free Ligand) | 1.360 (average) | 1.302 (average) | - | iucr.org |

| [Pt(Am)₂] | - | - | 1.331(8), 1.331(8) | iucr.org |

| [Rh₂(Am)₂(diene)] | - | - | 1.339(7), 1.346(7) | iucr.org |

| [Rh₂(Am)₂(tetrafluorobenzo nih.govmdpi.combicyclo[2.2.2]octa-2,5,9-triene)] | - | - | 1.317(9), 1.350(7) | iucr.org |

| Am = N¹,N²-diphenylbenzamidinate |

The N-C-N "bite" angle of the this compound ligand is a critical parameter that is significantly influenced by the mode of coordination to a metal center. In the free ligand, the N-C-N angle is relatively wide.

The coordination of the amidinate ligand to one or more metal centers leads to a notable change in this angle, which is dependent on the coordination mode adopted:

Bidentate (Chelating) Mode: When the N,N'-diphenylbenzamidinate ligand chelates to a single metal center, it forms a four-membered ring. This strained ring structure forces a significant decrease in the N-C-N bite angle. A mean reduction of 13.1° in the N-C-N angle is observed in this bonding mode compared to the free ligand iucr.org.

Bridging Mode: When the ligand bridges two metal centers, with each nitrogen atom coordinated to a different metal, the steric constraints are considerably less than in the chelating mode. This results in a much smaller change in the N-C-N bite angle. A mean decrease of only 3.9° is found when the ligand adopts a bridging coordination mode iucr.org.

These variations in the N-C-N bite angle highlight the flexibility of the this compound ligand and its ability to accommodate the geometric requirements of different metal centers and coordination environments.

Table 2: N-C-N Bite Angle in this compound Complexes with Different Bonding Modes

| Complex | Bonding Mode | N-C-N Angle (°) | Reference |

| [Pt(Am)₂] | Bidentate | 106.7(5) | iucr.org |

| [Rh₂(Am)₂(diene)] | Bidentate | - | iucr.org |

| [Rh₂(Am)₂(tetrafluorobenzo nih.govmdpi.combicyclo[2.2.2]octa-2,5,9-triene)] | Bridging | 118.1(5) | iucr.org |

| Bridging | 120.4(5) | iucr.org | |

| Am = N¹,N²-diphenylbenzamidinate |

Stability and Thermodynamics of Metal-N,N'-Diphenylbenzamidine Complexes

The thermodynamic stability of metal complexes with this compound is a crucial aspect of their chemistry, influencing their formation, reactivity, and potential applications. The stability of these complexes is governed by several factors, including the nature of the metal ion (e.g., its size, charge, and electronic configuration), the steric and electronic properties of the this compound ligand, and the solvent in which the complex is formed.

While specific thermodynamic data, such as formation constants (Kf) or Gibbs free energy of formation (ΔGf), for metal-N,N'-diphenylbenzamidine complexes are not extensively reported in the literature, general principles of coordination chemistry can provide insights into their stability. The chelate effect is a significant factor contributing to the stability of complexes where this compound acts as a bidentate ligand. The formation of a stable four-membered chelate ring enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands.

The electronic properties of the phenyl substituents on the nitrogen and carbon atoms of the benzamidine core can also influence the stability of the metal complexes. These groups can affect the electron density on the nitrogen donor atoms, thereby modulating the strength of the metal-ligand bonds. Furthermore, the steric bulk of the phenyl groups can play a role in the stability by influencing the coordination geometry and preventing the approach of other ligands.

Electrochemical and Redox Behavior of N,n Diphenylbenzamidine Systems

Electrochemical Characterization of N,N'-Diphenylbenzamidine

The electrochemical behavior of this compound and related systems can be effectively investigated using techniques such as cyclic voltammetry (CV) and A.C. voltammetry. These methods provide valuable insights into the redox potentials, reaction mechanisms, and stability of the electrochemically generated species.

Cyclic voltammetry is a powerful electroanalytical technique used to probe the redox properties of chemical species. In a typical CV experiment involving a compound like this compound, the potential is swept linearly to a set value and then reversed. The resulting current is plotted against the applied potential, providing a voltammogram that reveals information about the oxidation and reduction processes.

While specific cyclic voltammetry studies on this compound are not extensively detailed in the available literature, the electrochemical behavior of analogous compounds, such as N,N'-diphenylbenzidine, has been investigated. For instance, the cyclic voltammogram of N,N'-diphenylbenzidine shows two reversible redox waves, indicating two distinct one-electron transfer processes. This behavior is characteristic of molecules with multiple redox-active centers that can be sequentially oxidized or reduced.

A.C. voltammetry, which involves superimposing a small alternating potential on the D.C. potential ramp, can provide further details on the kinetics of the electron transfer processes. This technique is particularly useful for determining the reversibility of the redox reactions and for studying fast electron transfer kinetics.

The redox behavior of this compound systems is intrinsically linked to their potential conductive and magnetic properties. The generation of radical cations or anions upon oxidation or reduction can lead to the formation of materials with interesting electronic characteristics.

The oxidation of this compound would likely involve the removal of an electron from a nitrogen atom, forming a radical cation. The stability and delocalization of this radical species would be influenced by the phenyl and benzamidine (B55565) substituents. If stable radical species can be formed, they could potentially stack in the solid state, leading to materials with significant electrical conductivity.

Furthermore, the presence of unpaired electrons in the radical species gives rise to magnetic properties. The interaction between these radical centers can lead to various magnetic phenomena, such as paramagnetism, or in some cases, ferromagnetic or antiferromagnetic coupling, depending on the spatial arrangement and electronic communication between the radical units. The study of the magnetic properties of electrochemically generated radicals can be carried out using techniques like electron paramagnetic resonance (EPR) spectroscopy.

Electrochemical Studies of Metal-N,N'-Diphenylbenzamidine Complexes

The coordination of this compound to metal centers can significantly alter its electrochemical properties. The metal ion can act as a redox center itself or can modulate the redox potential of the ligand.

Electrochemical methods offer a clean and controlled way to generate free radicals from metal-N,N'-diphenylbenzamidine complexes. By applying a specific potential, it is possible to selectively oxidize or reduce the complex, leading to the formation of a radical species. The thermal stability of these generated radicals is a critical factor for their potential application in areas like organic electronics and spintronics.

The electrochemical generation of radicals from related N-heterocyclic systems has been demonstrated. For instance, N-centered radicals can be generated from N-H precursors through direct or indirect electrolysis. These radicals can then participate in various chemical transformations. In the context of metal-N,N'-diphenylbenzamidine complexes, the electrochemical oxidation could lead to a ligand-centered radical, where the unpaired electron is delocalized over the amidine and phenyl moieties. The presence of the metal ion can enhance the stability of such radicals through coordination.

Spectroelectrochemistry combines spectroscopic techniques (such as UV-Vis-NIR or IR spectroscopy) with electrochemistry to study the spectral changes that occur during a redox reaction. This powerful combination allows for the identification of the electronic structure of the species generated at different oxidation states.

For metal-N,N'-diphenylbenzamidine complexes, spectroelectrochemical studies would provide valuable information on the nature of the redox processes. For example, by monitoring the changes in the absorption spectrum as the potential is varied, it would be possible to determine whether the oxidation or reduction is metal-centered or ligand-centered. In the case of a ligand-centered process, the spectral changes would reflect the formation of a radical cation or anion of the this compound ligand. These studies are crucial for understanding the electronic communication between the metal and the ligand in different redox states.

Development of Modified Electrodes for Sensing Applications

Derivatives of this compound have shown significant promise in the development of chemically modified electrodes for the selective detection of metal ions. The amidine group can act as a chelating agent, binding to metal ions and facilitating their electrochemical detection.

A notable example is the use of N¹-hydroxy-N¹,N²-diphenylbenzamidine (HDPBA) in the fabrication of modified carbon paste electrodes. These electrodes have been successfully employed for the determination of zinc(II) and cadmium(II) ions in environmental samples. nih.govnih.gov The HDPBA is incorporated into the carbon paste matrix, where it can selectively bind to the target metal ions.

The detection mechanism typically involves a preconcentration step, where the metal ions are accumulated at the electrode surface through chelation with HDPBA, followed by an electrochemical stripping step, where the metal ions are reduced and then re-oxidized, generating a measurable current signal. The sensitivity and selectivity of these sensors can be further enhanced by co-modifying the electrode with materials like multi-walled carbon nanotubes (MWCNTs), which increase the surface area and improve the conductivity of the electrode. nih.gov

The performance of these HDPBA-modified electrodes is summarized in the table below:

| Analyte | Electrode Modifier | Technique | Linear Range | Detection Limit | Reference |

| Zinc(II) | HDPBA and MWCNTs | Square Wave Anodic Stripping Voltammetry | 0.02–10.00 μM | 2.48 nM | nih.gov |

| Cadmium(II) | HDPBA | Square Wave Anodic Stripping Voltammetry | - | - | nih.gov |

These studies demonstrate the potential of this compound derivatives as versatile building blocks for the construction of highly sensitive and selective electrochemical sensors.

Carbon Paste Electrodes Modified with N-Hydroxy-N,N'-Diphenylbenzamidine for Metal Ion Determination (e.g., Cadmium(II), Zinc(II))

The modification of electrode surfaces with specific ligands is a highly effective strategy for developing sensitive and selective electrochemical sensors for the determination of trace metal ions. N¹-hydroxy-N¹,N²-diphenylbenzamidine (HDPBA) has emerged as a significant modifier in this field due to its excellent metal-chelating properties, attributed to the presence of nitrogen and oxygen donor atoms that can form stable complexes with various metal ions. nih.gov The incorporation of HDPBA into a carbon paste matrix creates a modified electrode with an enhanced ability to preconcentrate target metal ions from a sample solution onto its surface, thereby significantly improving the detection sensitivity. This approach has been successfully applied to the determination of hazardous metal ions such as Cadmium(II) and Zinc(II) in environmental samples. nih.govresearchgate.net

Determination of Cadmium(II)

A novel and sensitive electrochemical sensor for the determination of Cadmium(II) was developed using a carbon paste electrode modified with 5% N¹-hydroxy-N¹,N²-diphenylbenzamidine (HDPBA-CPE). nih.gov The voltammetric analysis of Cd(II) was performed using advanced electrochemical techniques such as cyclic voltammetry (CV) and square wave anodic stripping voltammetry (SWASV). nih.govresearch-nexus.net

The methodology involves a preconcentration step where Cd(II) ions are accumulated on the surface of the modified electrode. This is followed by a stripping step where the accumulated analyte is electrochemically oxidized, generating a current signal proportional to its concentration. nih.gov Researchers optimized several experimental parameters to achieve the highest sensitivity. The optimal conditions involved preconcentrating Cd(II) on the HDPBA-CPE surface for 270 seconds from a 0.1 M Britton Robinson (B-R) buffer solution at pH 4, with an applied accumulation potential of -1.0 V (versus Ag/AgCl). nih.govnih.gov Following a 10-second quiet time, the electrochemical oxidation of the captured Cd(II) was measured using a positive scan in SWASV. nih.govnih.gov

Under these optimized conditions, the sensor demonstrated excellent performance. nih.gov The fabricated HDPBA-modified carbon paste electrode showed high sensitivity, selectivity, stability, and reproducibility, with a relative standard deviation (RSD) of 3.8%. nih.govresearch-nexus.net The method was successfully applied for the quantification of Cd(II) in real-world samples, including tobacco and environmental water. research-nexus.netnih.gov

Table 1: Performance Characteristics of HDPBA-CPE for Cadmium(II) Determination

| Parameter | Value | Reference |

|---|---|---|

| Analytical Technique | Square Wave Anodic Stripping Voltammetry (SWASV) | nih.gov |

| Supporting Electrolyte | 0.1 M Britton-Robinson (B-R) Buffer | nih.gov |

| Optimal pH | 4 | nih.gov |

| Accumulation Potential | -1.0 V vs Ag/AgCl | nih.gov |

| Accumulation Time | 270 s | nih.gov |

| Linear Range | 0.3–100 nM | nih.govnih.gov |

| Detection Limit | 0.032 nM | nih.govnih.gov |

| Reproducibility (RSD) | 3.8% | nih.govnih.gov |

Determination of Zinc(II)

For the determination of Zinc(II), the sensor was further enhanced by incorporating multi-walled carbon nanotubes (MWCNTs) into the HDPBA-modified carbon paste electrode (HDPBA-MWCNTs/CPE). researchgate.netnih.gov The inclusion of MWCNTs significantly improves the sensing performance due to their good conductivity and large surface area, which facilitates greater accumulation of the target analyte on the electrode surface. researchgate.netnih.gov

The determination of Zn(II) was also carried out using square wave anodic stripping voltammetry (SWASV). researchgate.netnih.gov The preconcentration of Zn(II) on the HDPBA-MWCNTs/CPE surface was achieved in a 0.1 M Brinton Robinson (B-R) buffer solution at pH 6. researchgate.netnih.gov An accumulation potential of -1.30 V (versus Ag/AgCl) was applied for 120 seconds. nih.govnih.gov After a 10-second rest period, the stripping voltammogram was recorded by scanning the potential in the positive direction. researchgate.netnih.gov

The resulting sensor displayed a wide linear dynamic range for Zn(II) concentrations from 0.02 to 10.00 μM, with a low detection limit of 2.48 nM. researchgate.netnih.gov The method proved to have high reproducibility, with a relative standard deviation (RSD) of 3.1%. researchgate.netnih.gov The electrode also demonstrated good selectivity for Zn(II) in the presence of various foreign ions. nih.gov This enhanced electrode was successfully used to determine zinc ion concentrations in water samples, with recovery values ranging from 98.50% to 106.0%, indicating the excellent accuracy of the proposed method. researchgate.netnih.gov The formation of a complex between Zn(II) and HDPBA is a key factor in the selective preconcentration of the metal ion on the electrode surface. nih.gov

Table 2: Performance Characteristics of HDPBA-MWCNTs/CPE for Zinc(II) Determination

| Parameter | Value | Reference |

|---|---|---|

| Analytical Technique | Square Wave Anodic Stripping Voltammetry (SWASV) | researchgate.net |

| Supporting Electrolyte | 0.1 M Brinton Robinson (B-R) Buffer | researchgate.net |

| Optimal pH | 6 | researchgate.net |

| Accumulation Potential | -1.30 V vs Ag/AgCl | researchgate.netnih.gov |

| Accumulation Time | 120 s | researchgate.netnih.gov |

| Linear Range | 0.02–10.00 μM | researchgate.netnih.gov |

| Detection Limit | 2.48 nM | researchgate.netnih.gov |

| Reproducibility (RSD) | 3.1% | researchgate.netnih.gov |

Advanced Analytical Methodologies Utilizing N,n Diphenylbenzamidine

Spectrophotometric Determination Methods

Spectrophotometry, a cornerstone of quantitative analysis, relies on the measurement of light absorption by chemical substances. When combined with solvent extraction techniques, it offers enhanced selectivity and sensitivity. N,N'-Diphenylbenzamidine plays a pivotal role in this context by reacting with target metal ions to form distinct chromophoric complexes. The intensity of the color of the extracted complex, measured by a spectrophotometer, is directly proportional to the concentration of the metal ion, enabling its accurate determination.

The principle of extraction-spectrophotometry involves the selective transfer of a metal-ligand complex from an aqueous phase to an immiscible organic phase. This process not only concentrates the analyte but also isolates it from interfering species present in the sample matrix. This compound and its derivatives have been successfully employed as chelating agents in such procedures for a range of metal ions.

A notable application of this compound is in the photometric determination of Bismuth(III) in the presence of iodide. The reaction between this compound or its derivatives (HA) and Bismuth(III) in the presence of iodide ions leads to the formation of a complex that can be extracted into chloroform. The molar absorptivity of these complexes is a key parameter in determining the sensitivity of the method, with values observed to be in the range of (0.84–1.35)×10⁴ l mol⁻¹ cm⁻¹. researchgate.net This method provides a reliable means for the quantification of Bismuth(III).

Key Parameters for Bismuth(III) Determination:

| Parameter | Value |

| Reagent | This compound and its derivatives |

| Co-ligand | Iodide (I⁻) |

| Metal Ion | Bismuth(III) |

| Solvent | Chloroform |

| Molar Absorptivity Range | (0.84–1.35)×10⁴ l mol⁻¹ cm⁻¹ |

A specific method for the spectrophotometric determination of rhenium as a ternary thiocyanato complex utilizing this compound could not be identified in the reviewed literature. While spectrophotometric methods for rhenium determination involving thiocyanate are established, they typically employ other extracting or chelating agents. The formation of a colored rhenium-thiocyanate complex is a common analytical route, but the direct involvement of this compound in this specific ternary complex system is not prominently documented.

This compound has been utilized in a method for the chemical speciation and determination of antimony in aqueous samples. This methodology involves the use of Brilliant Green in an acidic non-ionic micellar medium, demonstrating the versatility of this compound in complex analytical systems for environmental monitoring and other applications where the speciation of antimony is of interest.

Methodology Highlights for Antimony Determination:

| Component | Role |

| This compound | Chelating Agent |

| Brilliant Green | Chromogenic Reagent |

| Medium | Acidic non-ionic micellar |

| Application | Speciation and determination of antimony in aqueous samples |

A sensitive and selective spectrophotometric method for the determination of Tantalum(V) has been developed, which is based on the extraction of a complex formed between Tantalum(V), fluoride, and the cation of Crystal Violet (CV⁺) into a benzene solution containing this compound (DPBA). researchgate.net This method has been successfully applied to the determination of tantalum in environmental samples such as soil and sediment, as well as in minerals and alloys. researchgate.net The molar absorptivities of the Ta(V)–F⁻–CV⁺–DPBA complexes in the benzene solution are in the range of (1.00–1.65) x 10⁵ L/mol·cm at 600 nm, indicating a high sensitivity. researchgate.net The limit of detection for this method is reported to be 7 ng Ta/mL. researchgate.net

Analytical Parameters for Tantalum(V) Determination:

| Parameter | Description |

| Metal Ion | Tantalum(V) |

| Complexing Agents | Fluoride (F⁻), Crystal Violet (CV⁺) |

| Extracting Reagent | This compound (DPBA) |

| Solvent | Benzene |

| Wavelength of Maximum Absorbance (λmax) | 600 nm |

| Molar Absorptivity Range | (1.00–1.65) x 10⁵ L/mol·cm |

| Detection Limit | 7 ng Ta/mL |

A simple and selective spectrophotometric method has been developed for the determination of trace amounts of Ruthenium(IV). This method is based on the formation of an orange-colored mixed complex of the ruthenate ion (RuO₄²⁻) with 2-[(5-bromo-2-pyridylazo)]-5-diethylamino-phenol (5-Br-PADAP). This complex is extractable with derivatives of N-hydroxy-N,N'-diphenylbenzamidine (HDPBA) in dichloromethane. The molar absorptivity of the Ru(IV)-(5-Br-PADAP)-HDPBA complex in dichloromethane at an absorption maximum of 560 nm is calculated to be 3.0 × 10⁴ L mol⁻¹ cm⁻¹. osti.govnih.gov The system obeys Beer's law in the concentration range of 1.0 to 14.0 µg of Ru(IV) per 5 mL of the organic phase, with a detection limit of 12.0 ng/mL. osti.govnih.gov This method has been successfully applied to the determination of trace Ru(IV) in real samples, synthetic mixtures, and various water sources. osti.govnih.gov

Characteristics of the Ruthenium(IV) Determination Method:

| Parameter | Value/Description |

| Metal Ion | Ruthenium(IV) |

| Primary Ligand | 2-[(5-bromo-2-pyridylazo)]-5-diethylamino-phenol (5-Br-PADAP) |

| Extracting Ligand | N-hydroxy-N,N'-diphenylbenzamidine (HDPBA) derivatives |

| Solvent | Dichloromethane |

| Wavelength of Maximum Absorbance (λmax) | 560 nm |

| Molar Absorptivity | 3.0 × 10⁴ L mol⁻¹ cm⁻¹ |

| Beer's Law Range | 1.0 - 14.0 µg Ru(IV) per 5 mL |

| Detection Limit | 12.0 ng/mL |

| Metal to Ligand Ratio | 1:1:1 |

Extraction-Spectrophotometric Analysis of Metal Ions

Molybdenum(V) Complexation with Thiocyanate

A highly selective and sensitive method for the determination of molybdenum involves the formation of a ternary complex with a hydroxy derivative of this compound and thiocyanate. In this procedure, Molybdenum(VI) is first reduced to Molybdenum(V), which then reacts in a strong hydrochloric acid medium with N¹-Hydroxy-N¹,N²-diphenylbenzamidine (HDPBA) and thiocyanate.

The reaction produces a distinct reddish-orange complex that is quantitatively extractable into an organic solvent. researchgate.netprojectng.com The stoichiometry of the extracted species has been established to be a 1:3:1 ratio of Molybdenum, thiocyanate (SCN⁻), and HDPBA, respectively. researchgate.netprojectng.com The optimal conditions for this extraction and subsequent spectrophotometric measurement have been thoroughly investigated to ensure precision and accuracy. The method has been successfully applied to determine molybdenum content in material samples like standard steels. researchgate.nettandfonline.com

Key parameters for this analytical method are summarized in the table below.

| Parameter | Optimal Condition |

| Analyte | Molybdenum(V) |

| Reagents | N¹-Hydroxy-N¹,N²-diphenylbenzamidine (HDPBA), Thiocyanate (SCN⁻) |

| Acidity | 4–6 M Hydrochloric Acid (HCl) |

| Complex Ratio | 1:3:1 (Mo:SCN⁻:HDPBA) |

| Solvent | 2.5% (v/v) Amyl Alcohol in Benzene |

| λmax | 470 nm |

| Molar Absorptivity | 13,100 L mol⁻¹ cm⁻¹ |

| Beer's Law Range | 0.5–9.6 µg/mL |

Palladium Determination with N,N'-Diphenylbenzimidoylthiourea

For the specific determination of palladium, a rapid and reproducible method utilizes N,N'-Diphenylbenzimidoylthiourea (DPBITU), a derivative of this compound. This reagent reacts with Palladium(II) in an acidic medium to form a stable, yellow-colored complex.

This complex can be selectively extracted into chloroform for spectrophotometric analysis. researchgate.net A significant advantage of this method is its high selectivity for palladium, showing freedom from interference by other precious metals commonly found in association, such as silver, gold, and platinum group metals. researchgate.net The quantitative extraction into chloroform is a critical step, and the optimal acidity range has been determined to be between 0.3 and 1.0 M HCl. researchgate.net This methodology has proven effective for analyzing palladium content in catalytic materials.

Key parameters for this analytical method are detailed in the table below.

| Parameter | Value |

| Analyte | Palladium(II) |

| Reagent | N,N'-Diphenylbenzimidoylthiourea (DPBITU) |

| Acidity | 0.3–1.0 M Hydrochloric Acid (HCl) |

| Solvent | Chloroform |

| λmax | 365 nm |

| Molar Absorptivity | 2.50 x 10⁴ L mol⁻¹ cm⁻¹ |

| Detection Limit | 80 ppb |

Phosphorus Determination with Methylene Blue

The determination of phosphorus, typically as phosphate, can be achieved through indirect spectrophotometry involving the formation of an ion-association complex. A well-established principle is the reaction of phosphate with molybdate in an acidic solution to form a polyanionic heteropoly acid, such as molybdophosphoric acid. This complex then associates with a cationic dye, like Methylene Blue, to form a larger, sparingly soluble complex.

In a method described for this type of analysis, the Methylene Blue-Molybdophosphate complex is precipitated and separated. amanote.comjst.go.jp The subsequent step involves solubilizing this precipitate with a surfactant, such as zephiramine, in an organic solvent. amanote.comjst.go.jp The concentration of the intensely colored Methylene Blue in the resulting solution, which is directly proportional to the initial phosphate concentration, is then measured spectrophotometrically.

While this indirect determination using cationic dyes and molybdophosphate is a known analytical strategy, the specific role or application of this compound within this particular framework is not detailed in the reviewed scientific literature.

Vanadium(V) Determination with N-Hydroxy-N,N'-Diarylabenzamidine

N-hydroxy-N,N'-diarylbenzamidines, a class of this compound derivatives, serve as selective extractants for the spectrophotometric determination of Vanadium(V). These methods are noted for their simplicity, speed, sensitivity, and selectivity. The analysis is based on the formation of mixed-ligand complexes in an organic solvent, typically chloroform. rsc.org

The vanadium(V) ion complexes with the N-hydroxy-N,N'-diarylbenzamidine reagent in the presence of a synergist or adduct-forming substance like acetic acid or an azide. rsc.org The stoichiometry of these chloroform-extractable complexes has been identified as 1:2:1 for [Vanadium(V):Reagent:Acetic Acid] and 1:2:2 for [Vanadium(V):Reagent:Azide]. rsc.org This method is highly selective and permits the determination of microgram quantities of vanadium, even in the presence of commonly interfering ions such as Fe³⁺, Mo⁶⁺, and Cr³⁺, making it suitable for analyzing materials like BCS steels. rsc.orgosti.gov

Key parameters for representative Vanadium(V) determination methods are summarized below.

| Parameter | Acetic Acid Method | Azide Method |

| Analyte | Vanadium(V) | Vanadium(V) |

| Reagent | N-Hydroxy-N,N'-diarylbenzamidine (HOA) | N-Hydroxy-N,N'-diarylbenzamidine (HOA) |

| Adduct | Acetic Acid | Azide |

| Complex Ratio | 1:2:1 (V:HOA:Acetic Acid) | 1:2:2 (V:HOA:Azide) |

| Solvent | Chloroform | Chloroform |

Optimization of Analytical Variables (e.g., Acidity, Solvent Effects, Interfering Ions)

The reliability and sensitivity of analytical methods employing this compound and its derivatives are critically dependent on the careful optimization of several experimental variables. The most crucial among these are acidity, the choice of solvent for extraction, and the potential influence of interfering ions.

Acidity: The pH or acidity of the aqueous phase is a dominant factor influencing complex formation and extraction efficiency. For the determination of Molybdenum(V) with HDPBA and thiocyanate, a strongly acidic medium of 4–6 M HCl is required for quantitative extraction. researchgate.nettandfonline.com In contrast, the complexation of Palladium(II) with DPBITU proceeds optimally in a less acidic environment of 0.3–1.0 M HCl. researchgate.net The determination of Vanadium(V) also necessitates an acidic medium to facilitate the formation of the extractable ternary complex. rsc.org

Solvent Effects: The choice of the organic solvent is paramount for the selective and quantitative extraction of the metal-ligand complex. For the Molybdenum(V)-HDPBA-Thiocyanate complex, a mixture of 2.5% amyl alcohol in benzene has been identified as an effective extraction solvent. researchgate.net In the case of Palladium(II) determination, while several solvents can extract the DPBITU complex, chloroform is reported to be the most selective. researchgate.net Similarly, chloroform is the preferred solvent for extracting the Vanadium(V) mixed-ligand complexes. rsc.org The solvent not only facilitates phase separation but can also influence the stability and molar absorptivity of the complex.

Interfering Ions: A key advantage of using this compound-based reagents is the high selectivity they offer. However, understanding the tolerance limits for foreign ions is essential for accurate analysis. The Palladium(II) determination method using DPBITU is notably free from interferences from other precious metals like Ag(I), Au(III), and various platinum group metals. researchgate.net The Vanadium(V) determination using N-hydroxy-N,N'-diarylbenzamidines is also highly selective, with no interference observed from significant amounts of common metal ions such as Fe(III), Cu(II), Ni(II), Mn(II), Cr(III), and Mo(VI). osti.gov This high degree of selectivity minimizes the need for prior separation or the use of masking agents, simplifying the analytical procedure.

A summary of the impact of these variables on the discussed methodologies is presented below.

| Metal Ion | Reagent/Method | Optimal Acidity | Optimal Solvent | Major Non-Interfering Ions |

| Mo(V) | HDPBA / Thiocyanate | 4–6 M HCl | Amyl alcohol in Benzene | Method is highly selective for Mo in steel alloys |

| Pd(II) | DPBITU | 0.3–1.0 M HCl | Chloroform | Ag(I), Au(III), Pt(IV), Ir(III), Rh(III), Ru(III), Os(VIII) |

| V(V) | N-Hydroxy-N,N'-diarylbenzamidine | Acidic | Chloroform | Fe(III), Mo(VI), Mn(II), Cr(III), Cu(II), Ni(II), Al(III) |

Reactivity and Reaction Mechanisms of N,n Diphenylbenzamidine

Reactivity in Organic Synthesis

The amidine functional group is a key player in the reactivity of N,N'-Diphenylbenzamidine, enabling its participation in cyclization reactions and serving as a precursor for other functional groups.

Formation of 2-Phenyl-4-quinolones

While specific literature detailing the direct use of this compound in the synthesis of 2-phenyl-4-quinolones is not extensively covered in available research, the general reactivity of amidines suggests potential pathways. Quinolone synthesis often involves the cyclization of N-aryl β-ketoamides or related intermediates. It is plausible that this compound could be transformed into a suitable precursor for such cyclizations, although direct, documented examples of this specific application are not readily found.

Extension to Unsymmetrical Amidine Synthesis

This compound can serve as a starting material for the synthesis of other amidines, including unsymmetrical derivatives. The carbon-nitrogen bonds of the amidine group can undergo nucleophilic attack. For instance, the treatment of this compound with a different amine under appropriate conditions can lead to the displacement of one of the aniline (B41778) moieties, resulting in a new, unsymmetrically substituted amidine. This transamination-like reaction allows for the introduction of different substituents on the nitrogen atoms, expanding the synthetic utility of the parent compound. Theoretical calculations have shown that the electrophilicity of the amidine carbon is a key factor in such reactions nih.gov.

Role in Nanoparticle Synthesis

This compound has been identified as an effective, non-conventional reducing agent in the synthesis of metallic nanoparticles, particularly silver nanoparticles. tandfonline.comtandfonline.comeurekaselect.com Its role extends beyond simple reduction, influencing the morphology and, consequently, the optical properties of the resulting nanomaterials.

Microwave-Assisted Synthesis of Silver Nanoparticles

In the microwave-assisted synthesis of silver nanoparticles, this compound (DPBA) acts as a reducing agent for silver nitrate (B79036) (AgNO₃) in an ethanol (B145695) solution. tandfonline.com This method is noted for being rapid and energy-efficient compared to conventional heating techniques. tandfonline.com The synthesis is typically performed without any additional stabilizing agent, as the amidine itself appears to provide some stability to the nanoparticles, preventing immediate coagulation. tandfonline.comtandfonline.com As the microwave irradiation proceeds, the reaction mixture changes color from colorless to yellow, light brown, and finally to mauve, indicating the formation and evolution of silver nanoparticles. tandfonline.com

Influence on Nanoparticle Morphology and Optical Properties

The use of this compound has a significant impact on the morphology and optical properties of the synthesized silver nanoparticles. tandfonline.comtandfonline.com The duration of microwave irradiation is a critical parameter that controls the final particle shape and size. tandfonline.com

Morphology : At shorter irradiation times (e.g., 3 minutes), the nanoparticles are nearly uniform and spherical, with an average diameter below 12 nm. tandfonline.com This is attributed to the coordinating ability of the nitrogen atoms in the amidine structure. As the irradiation time increases to 8 minutes, the nanoparticles begin to adopt regular geometrical shapes, including nanoprisms. tandfonline.com The average particle size across different preparations typically ranges from 10 nm to 35 nm. tandfonline.comtandfonline.com

Optical Properties : The formation and evolution of the nanoparticles can be monitored using UV-Vis spectroscopy. An intense absorption peak around 403-420 nm is characteristic of the surface plasmon resonance (SPR) of silver nanoparticles. tandfonline.commdpi.comnih.gov The appearance of shoulders on the main SPR peak is thought to be due to the anisotropic (non-spherical) shapes of the nanoparticles, as predicted by Mie's theory. tandfonline.comtandfonline.com

The following table summarizes the effect of microwave irradiation time on the characteristics of silver nanoparticles synthesized using this compound.

| Irradiation Time (minutes) | Predominant Morphology | Average Particle Size | UV-Vis SPR Peak |

| 3 | Nearly uniform, spherical | < 12 nm | ~403 nm |

| 8 | Regular geometrical shapes (prisms) | 10 - 35 nm | Broadened peak with shoulders |

| 12 | Mixed morphologies | 10 - 35 nm | Broadened peak with shoulders |

| 16 | Mixed morphologies | 10 - 35 nm | Broadened peak with shoulders |

Acid-Base Chemistry and Basicity Studies

The chemistry of amidines is significantly influenced by their basicity. researchgate.net The this compound molecule contains two nitrogen atoms, making it a nitrogenous base.

Amidines are generally stronger bases than simple amines or amides. stackexchange.com This enhanced basicity is due to the delocalization of the positive charge in the protonated form, the amidinium ion. When an amidine accepts a proton, the resulting cation is stabilized by resonance, with the positive charge shared between the two nitrogen atoms. This stabilization makes the conjugate acid less acidic (i.e., the parent amidine is more basic). stackexchange.com

Quantitative Studies on Relative Basic Strengths of Amidines

Amidines are recognized as one of the strongest classes of uncharged organic bases. kyoto-u.ac.jp Their basicity, however, varies significantly with substitution. The parent compound, benzamidine (B55565), is a strong base with a pKa value of its conjugate acid being 11.6 in aqueous solution. studylib.net This high basicity is attributed to the resonance stabilization of the amidinium cation that forms upon protonation.

In contrast, this compound is observed to be a considerably weaker base. Early studies noted that it is neutral to litmus (B1172312) in an alcoholic solution and can be precipitated from a hydrochloric acid solution by the addition of ammonia (B1221849), indicating it is a weaker base than ammonia (pKa of NH₄⁺ is 9.25). This reduction in basicity is due to the electron-withdrawing nature of the two phenyl groups attached to the nitrogen atoms. These aromatic rings pull electron density away from the nitrogen atoms, making the lone pairs less available for protonation.

| Compound | Structure | pKa of Conjugate Acid |

|---|---|---|

| Benzamidine | C₆H₅C(NH)NH₂ | 11.6 studylib.net |

| Ammonia | NH₃ | 9.25 masterorganicchemistry.com |

| Aniline | C₆H₅NH₂ | 4.6 |

| Diphenylamine | (C₆H₅)₂NH | 0.78 |

The data shows that replacing hydrogen atoms on the nitrogen with phenyl groups significantly decreases basicity, as seen in the trend from ammonia to aniline and diphenylamine. A similar substantial decrease is expected when moving from benzamidine to this compound.

Influence of Substitution on pKa Values

The electronic character of substituents on the aromatic rings of this compound has a predictable influence on its pKa value. This relationship can be quantified using the Hammett equation:

log (Kₓ / Kн) = ρσ

or

pKн – pKₓ = ρσ

Where:

Kₓ and Kн are the acid dissociation constants for a substituted and unsubstituted compound, respectively.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values. viu.cacambridge.org

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction (in this case, protonation) to substituent effects. viu.caviu.ca

For the protonation of benzamidines, a positive ρ value is expected, as the reaction involves the development of a positive charge which is stabilized by EDGs and destabilized by EWGs. rsc.org

Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the nitrogen atoms, making the amidine more basic and thus increasing its pKa value.

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), decrease the electron density on the nitrogen atoms, making the amidine less basic and lowering its pKa value. cambridge.org

The following table provides Hammett constants for various substituents, illustrating their expected effect on the basicity of an aromatic system like this compound.

| Substituent (X) | σ_meta | σ_para | Expected Effect on pKa |

|---|---|---|---|

| -OCH₃ (Methoxy) | +0.12 | -0.27 | Increase (para) / Decrease (meta) |

| -CH₃ (Methyl) | -0.07 | -0.17 | Increase |

| -H (Hydrogen) | 0.00 | 0.00 | Reference |

| -Cl (Chloro) | +0.37 | +0.23 | Decrease |

| -CN (Cyano) | +0.56 | +0.66 | Decrease |

| -NO₂ (Nitro) | +0.71 | +0.78 | Decrease |

Protonation Site Determination